molecular formula C8H6BrFN2 B2816796 5-Bromo-2-fluoro-1-methylbenzimidazole CAS No. 2296362-19-9

5-Bromo-2-fluoro-1-methylbenzimidazole

Cat. No. B2816796
CAS RN: 2296362-19-9
M. Wt: 229.052
InChI Key: ADCPDDWBKHVZCK-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-1-methylbenzimidazole is a chemical compound that has gained widespread attention in the scientific community . It belongs to the class of benzimidazoles, which are key heterocycles in therapeutic chemistry . Benzimidazoles and their derivatives have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including 5-Bromo-2-fluoro-1-methylbenzimidazole, is a topic of ongoing research . For instance, benzimidazole derivatives have been synthesized under solvothermal conditions . In another study, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors was prepared effectively in six steps .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-fluoro-1-methylbenzimidazole is C8H6BrFN2. The structure of benzimidazole compounds, including this one, has been the subject of quantum theoretical studies that predict the structure of the compounds with inhibition properties .


Chemical Reactions Analysis

Benzimidazole derivatives, including 5-Bromo-2-fluoro-1-methylbenzimidazole, act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one . They have been used as corrosion inhibitors for steels, pure metals, and alloys .

properties

IUPAC Name

5-bromo-2-fluoro-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCPDDWBKHVZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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